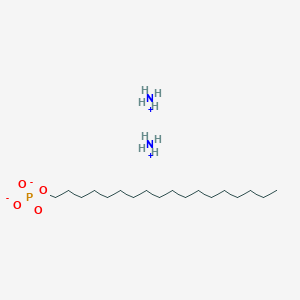

Diammonium stearyl phosphate

Description

Diammonium phosphate (DAP), chemically represented as (NH₄)₂HPO₄, is a water-soluble, white crystalline compound widely utilized in agriculture as a dual-source fertilizer for nitrogen (18% N) and phosphorus (46% P₂O₅) . Its high solubility and rapid nutrient availability make it a staple in crop nutrition, particularly for promoting root development and early-stage plant growth . Beyond agriculture, DAP serves as a flame retardant in composite materials, a nitrogen-phosphorus supplement in animal feed, and a critical reagent in biochemical processes such as tryptophan synthesis . Industrial applications include its use in detergents, food products, and controlled-release formulations designed to mitigate environmental leaching .

Properties

CAS No. |

65151-77-1 |

|---|---|

Molecular Formula |

C18H39O4P.2H3N C18H45N2O4P |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

diazanium;octadecyl phosphate |

InChI |

InChI=1S/C18H39O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);2*1H3 |

InChI Key |

FHAACVJVFVCZFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium octadecyl phosphate can be synthesized through the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

-

Step 1: Esterification

Reactants: Octadecyl alcohol (C18H37OH) and phosphoric acid (H3PO4)

Conditions: The reaction is carried out at elevated temperatures (around 70-80°C) with a catalyst such as sulfuric acid to promote esterification.

Product: Octadecyl phosphate (C18H37O4P)

-

Step 2: Neutralization

Reactants: Octadecyl phosphate and ammonia (NH3)

Conditions: The reaction mixture is neutralized with ammonia at room temperature.

Product: Diammonium octadecyl phosphate ((C18H37O4P(NH4)2))

Industrial Production Methods

Industrial production of diammonium octadecyl phosphate involves similar steps but on a larger scale. The process includes continuous monitoring of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diammonium octadecyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form octadecyl phosphate and ammonia.

Decomposition: At elevated temperatures, it decomposes to release ammonia and octadecyl phosphate.

Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Water, mild acidic or basic conditions

Decomposition: Elevated temperatures (above 100°C)

Substitution: Various metal salts or cation exchange resins

Major Products Formed

Hydrolysis: Octadecyl phosphate and ammonia

Decomposition: Octadecyl phosphate and ammonia

Substitution: Metal octadecyl phosphate and ammonium salts

Scientific Research Applications

Diammonium octadecyl phosphate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of diammonium octadecyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and dispersion of hydrophobic substances. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Properties of Diammonium Phosphate and Comparable Compounds

Key Insights :

- Solubility : DAP and MAP dissolve rapidly, making them ideal for quick nutrient delivery, whereas SSP and TSP are slower due to gypsum content .

- Nutrient Profile : DAP provides balanced N-P, while MAP offers higher P for acidic soils. SSP and TSP are P-centric, with SSP also supplying sulfur .

Agricultural Efficacy and Soil Interactions

Table 2: Soil Impact and Crop Performance

Research Findings :

- Heavy Metal Remediation : DAP reduces bioavailable Cd by 21.6–46.8%, while calcium magnesium phosphate achieves 25.2–51.7% reduction via pH elevation and phosphate precipitation .

- Soil pH Dynamics : DAP initially raises soil pH but acidifies over time, whereas calcium magnesium phosphate maintains alkaline conditions, improving heavy metal passivation .

Key Insights :

- Flame Retardancy : DAP reduces flammability in bio-composites by forming phosphoric acid barriers during combustion .

- Biochemical Specificity : DAP uniquely activates tryptophan synthesis from D-serine, unlike other ammonium or phosphate salts .

Sustainability and Alternatives

- Controlled-Release DAP : Coated formulations reduce ammonia volatilization by 30–50% and phosphorus leaching by 40–60% compared to conventional DAP .

- Organic Alternatives : Composted manure and bone meal offer slower P release but lack the immediate efficacy of DAP, necessitating integrated nutrient management .

Q & A

Basic Research Question

- Randomized Complete Block Design (RCBD) : Controls spatial variability by grouping plots into blocks (e.g., soil type gradients) .

- Split-Plot Design : Tests DAP dosage (main plot) and irrigation regimes (sub-plot) interactions.

- Alpha Lattice Design : Efficient for large-scale trials with limited replication (e.g., 52 maize hybrids tested across two locations) .

What integrated approaches combine soil nutrient analysis and plant physiology to study diammonium phosphate efficacy?

Advanced Research Question

Multi-faceted protocols include:

- Soil Analysis : Sequential extraction for bioavailable P and ion chromatography for NH₄⁺/NO₃⁻ quantification.

- Root Morphometry : Image-based software (e.g., WinRHIZO) to measure surface area and branching.

- Metabolomics : GC-MS to profile root exudates (e.g., organic acids enhancing P solubilization).

- Field Trials : Combine DAP with Paecilomyces variotii extracts, showing 80% root surface area increase and 45% higher P-use efficiency in maize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.